molecular formula C24H18BrN3O4S B2970870 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide CAS No. 1358706-85-0

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide

Cat. No.: B2970870
CAS No.: 1358706-85-0
M. Wt: 524.39
InChI Key: XOPDXYDYJJEKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran core substituted with a sulfonamide group at position 5, a methyl group at position 3, and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 4-bromophenyl group, while the sulfonamide nitrogen is linked to a 4-methylphenyl group. Its structural complexity combines aromatic, heterocyclic, and sulfonamide functionalities, which are often associated with diverse biological activities, including GPCR modulation and enzyme inhibition .

The synthesis of such heterocyclic systems typically involves cyclization reactions, as exemplified by methods for 1,2,4-oxadiazole derivatives (e.g., via thiourea intermediates or nitrile oxide cycloadditions) . Structural determination of analogous compounds frequently employs X-ray crystallography tools like the SHELX program suite, a standard in small-molecule refinement .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O4S/c1-14-3-9-18(10-4-14)28-33(29,30)19-11-12-21-20(13-19)15(2)22(31-21)24-26-23(27-32-24)16-5-7-17(25)8-6-16/h3-13,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPDXYDYJJEKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that similar compounds can interact with their targets and cause changes in cellular processes. The compound could potentially interact with its targets in a similar manner, leading to changes in cellular functions.

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug substance can be positively modulated by certain structural motifs, such as the piperazine ring. This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.

Action Environment

It is known that environmental factors can influence the action of similar compounds. This suggests that environmental factors could potentially influence the action, efficacy, and stability of the compound.

Biological Activity

The compound 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C16H15BrN4O3S
  • Molecular Weight : 404.28 g/mol

Biological Activity Overview

Studies have indicated that compounds containing the oxadiazole moiety exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under review has shown promise primarily in anticancer applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-715.6310.38 (Tamoxifen)
U-9370.12–2.78Doxorubicin

The mechanism of action for this compound involves:

  • Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, increasing p53 expression levels and activating caspase pathways .

Case Studies

A notable study involved the screening of a library of drug candidates where this compound was identified as a potent inhibitor against multicellular spheroids of cancer cells. The results indicated significant tumor growth inhibition compared to control groups .

Comparative Analysis with Other Oxadiazole Derivatives

In comparison to other oxadiazole derivatives, this compound showed superior biological activity against several cancer cell lines. For example:

  • Compounds with similar structures exhibited IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells, while our compound demonstrated a higher potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fusion of benzofuran, oxadiazole, and sulfonamide groups. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / Identifier Core Structure Key Substituents Functional Groups Potential Targets/Activities References
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide Benzofuran + oxadiazole 4-Bromophenyl, 4-methylphenyl, methyl Sulfonamide, oxadiazole, bromoaryl GPCRs, enzymes (inferred)
AS1269574 Pyrimidine 4-Bromophenyl, ethanolamine Ethanolamine, bromoaryl Undisclosed (structural screening)
PSN375963 Pyridine + oxadiazole 4-Butylcyclohexyl Oxadiazole, alkylcyclohexyl Ion channels, GPCRs (hypothesized)
PSN632408 Pyridine + oxadiazole Piperidine ester, methoxy Oxadiazole, ester Kinase inhibition (speculative)
Rimonabant (SR141716A) Pyrazole 4-Chlorophenyl, dichlorophenyl Sulfonamide, chloroaryl CB1 receptor antagonist
Compound Imidazolidinedione + oxadiazole Trifluoromethyl, isobutylsulfonyl, morpholinoethyl Sulfonyl, oxadiazole, morpholine Enzyme inhibition (e.g., kinases)

Key Structural and Functional Insights:

  • Benzofuran vs.
  • Bromine’s electronegativity could enhance binding specificity over chlorine (e.g., in rimonabant) .
  • Sulfonamide Variations : The 4-methylphenyl sulfonamide substituent may balance solubility and metabolic stability compared to rimonabant’s piperidine-linked sulfonamide or ’s isobutylsulfonyl group, which could increase hydrophobicity .

Research Findings and Implications

While direct bioactivity data for the main compound is absent, structural analogs provide clues:

  • GPCR Modulation : Rimonabant’s CB1 antagonism and PSN375963’s ion channel targeting suggest the main compound could interact with GPCRs or ion channels, leveraging its sulfonamide and oxadiazole motifs .
  • Enzyme Inhibition : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), and the bromophenyl group’s halogen bonding may enhance inhibitory potency .
  • Synthetic Feasibility : ’s thiourea-based cyclization methods could be adapted for synthesizing the oxadiazole ring, though bromophenyl incorporation may require specialized coupling reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.